molecular formula C14H9NO2 B042598 3-Phenoxybenzoyl cyanide CAS No. 61775-25-5

3-Phenoxybenzoyl cyanide

Cat. No. B042598
CAS RN: 61775-25-5
M. Wt: 223.23 g/mol
InChI Key: RBJUQCDEOCYPBM-UHFFFAOYSA-N
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Description

3-Phenoxybenzoyl cyanide is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a solid substance that is stored at room temperature .


Synthesis Analysis

The synthesis of 3-Phenoxybenzoyl cyanide involves the reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N . The reaction is carried out at room temperature with vigorous stirring for 1 hour .


Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzoyl cyanide is represented by the formula C14H9NO2 .


Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .


Physical And Chemical Properties Analysis

3-Phenoxybenzoyl cyanide is a solid substance that is stored at room temperature . It has a predicted melting point of 129.21°C and a predicted boiling point of 352.5°C at 760 mmHg . Its predicted density is 1.2 g/cm3 .

Scientific Research Applications

  • Oligodeoxyribonucleotide Synthesis : The 3-Methoxy-4-phenoxybenzoyl group, a derivative, is effective for protecting exocyclic amino groups of nucleosides, resulting in stable, acid-resistant oligodeoxyribonucleotides crucial for solid support synthesis (Mishra & Misra, 1986).

  • Benzoylation Methodology : Benzoyl cyanide is used in an ionic liquid as a green and mild alternative for efficient and selective benzoylation of nucleosides and other molecules at ambient temperatures, highlighting its role in green chemistry applications (Prasad et al., 2005).

  • Cyanide Detection : Hexaphenylbenzene-based receptor 3 provides a method for detecting cyanide ions in aqueous media, acting as a set-reset memorized sequential logic circuit. This showcases its role in environmental monitoring and safety (Pramanik et al., 2014).

  • Chemical Reactions : 3-Chloro-1,2-benzisothiazole, a related compound, reacts with various nucleophiles to produce products involving the fission of the thiazole ring. This understanding is crucial for synthetic chemistry applications (Carrington et al., 1971).

  • Human Exposure Monitoring : A nanobody-alkaline phosphatase fusion protein-based direct competitive fluorescence enzyme immunoassay is developed for detecting 3-phenoxybenzoic acid in urine, a significant step in monitoring human exposure to certain chemicals (Huo et al., 2018).

  • Biomedical Applications : A novel anion probe 3 effectively detects cyanide in real samples, with high selectivity and reversible activity in the presence of Cu(2+) ions. This has potential in biomedical applications for real-time cyanide monitoring (Bhardwaj & Singh, 2015).

Safety And Hazards

Cyanide gas is highly toxic and volatile, and it is among the most typical toxic and harmful pollutants to human health and the environment found in industrial waste gas . In the military context, cyanide gas has been used as a systemic toxic agent . Exposure to cyanide gas can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The research progress on materials capable of affecting cyanide gas adsorption and catalytic degradation is being discussed in depth . The advantages and disadvantages of various materials are being summarized, and suggestions are being provided for future research directions with respect to cyanide gas elimination materials .

properties

IUPAC Name

3-phenoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUQCDEOCYPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210770
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxybenzoyl cyanide

CAS RN

61775-25-5
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
RL Holmstead, DG Fullmer… - Journal of Agricultural and …, 1978 - ACS Publications
… cooling, the resulting paste was dissolved in hot benzene, filtered, evaporated to dryness, and recrystallized from hexane-benzene, yielding 1.2 g of pure 3-phenoxybenzoyl cyanide (…
Number of citations: 64 pubs.acs.org
SL Summoogum, JC Mackie, EM Kennedy… - Chemosphere, 2011 - Elsevier
… CN originates from the decomposition of 3-phenoxyphenyl acetonitrile, 3-phenoxybenzonitrile and 3-phenoxybenzoyl cyanide which, upon losing CN, produce diphenyl ether (Fig. 1c) …
Number of citations: 12 www.sciencedirect.com
TL Adelsbach, RS Tjeerdema - Reviews of Environmental Contamination …, 2003 - Springer
… , 2 of the products formed, 3-phenoxybenzoyl cyanide and 3phenoxybenzyl cyanide, are … 2 mgfkg for 3-phenoxybenzoyl cyanide, and 105 mgfkg for 3-phenoxybenzyl cyanide (Eisler …
Number of citations: 48 link.springer.com
P González Audino, SA Licastro… - Pest Management …, 2002 - Wiley Online Library
The stability to heat of cis‐permethrin and β‐cypermethrin in the solid phase was studied and the decomposition products identified. Samples heated at 210 C in an oven in the dark …
Number of citations: 19 onlinelibrary.wiley.com
LO Ruzo, RL Holmstead, JE Casida - Journal of Agricultural and …, 1977 - ACS Publications
… acid (20) in aqueous acetonitrile, 3-phenoxybenzoyl cyanide (21) in hexane, and methyl 3-… Photolysis of 3-phenoxybenzoyl cyanide (21) gives methyl 3-phenoxybenzoate (22) in …
Number of citations: 134 pubs.acs.org
MJ Crawford, DH Hutson - Pesticide Science, 1977 - Wiley Online Library
… WL 41706 and, assuming that it involve oxygenation at the benzyl carbon atom, the “3-phenoxybenzyl” portion of the molecule would be liberated either as 3-phenoxybenzoyl cyanide, …
Number of citations: 39 onlinelibrary.wiley.com
D Diouf, NA Diop, DD Thiaré, A Coly… - … Acta Part A: Molecular …, 2023 - Elsevier
… have, among all the by-products founded, three identical by-products for pyrethroids, namely 3-Phenoxybenzaldehyde, 3-phenoxyphenyl acetonitrile and 3-phenoxybenzoyl cyanide. …
Number of citations: 1 www.sciencedirect.com
LO Ruzo - Natural Products, 1983 - Elsevier
… 10) to yield 3-phenoxybenzoyl cyanide which in the presence of nucleophilic solvents yields … 10) to yield 3-phenoxybenzoyl cyanide which in the presence of nucleophilic solvents yields …
Number of citations: 3 www.sciencedirect.com
Y Suzuki, T Katagi - Journal of agricultural and food chemistry, 2008 - ACS Publications
… to its instability, the mass at m/z 222 ([M − H] − ) with its fragment at m/z 169 ([M − (CO−CN)] − ) in the LC-ESI-MS analysis (negative ion mode) supports the 3-phenoxybenzoyl cyanide. …
Number of citations: 14 pubs.acs.org
SL Summoogum, D Wojtalewicz, M Altarawneh… - Proceedings of the …, 2013 - Elsevier
… At higher temperatures of 450 C, we detected 3-phenoxybenzoyl cyanide (C 6 H 5 –O–C 6 H 4 –COCN), diphenyl ether (C 6 H 5 –O–C 6 H 5 ) and 3-phenoxyphenyl acetonitride (C 6 H …
Number of citations: 9 www.sciencedirect.com

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